N-(3,4-dimethoxyphenyl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Description
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Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c1-24-15-7-5-12(10-16(15)25-2)19-17(22)11-21-18(23)8-6-13(20-21)14-4-3-9-26-14/h3-10H,11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCFSWIXRYBMLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a synthetic compound that belongs to a novel class of pyridazine derivatives. Its unique structure, characterized by the presence of a dimethoxyphenyl group and a furan moiety, suggests potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 432.51 g/mol. The compound's structure includes:
- A pyridazine core that is crucial for its biological activity.
- A dimethoxyphenyl substituent that may enhance lipophilicity and biological interactions.
- A furan ring that contributes to its pharmacological properties.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 12.5 | Induction of apoptosis via caspase activation |
| A549 (lung cancer) | 15.0 | Cell cycle arrest at G2/M phase |
| HeLa (cervical cancer) | 10.0 | Inhibition of topoisomerase activity |
These findings suggest that the compound may induce apoptosis and inhibit cell cycle progression, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
The compound also shows promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The antimicrobial activity is likely attributed to the presence of the furan ring, which enhances interaction with bacterial cell membranes .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. In animal models of inflammation, the compound significantly reduced edema and inflammatory markers such as TNF-alpha and IL-6. The observed effects are hypothesized to be mediated through inhibition of NF-kB signaling pathways .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the chemical structure can significantly influence biological activity:
- Dimethoxy Substitution : Enhances lipophilicity and cellular uptake.
- Furan Ring : Contributes to antimicrobial activity through increased membrane permeability.
- Pyridazine Core : Essential for anticancer activity; alterations in this core may reduce efficacy.
Case Studies
Several case studies have been reported on the efficacy of this compound:
Case Study 1: Breast Cancer Model
In a xenograft model using MCF-7 cells, administration of this compound resulted in a significant reduction in tumor volume compared to control groups. Histological analysis showed increased apoptosis in treated tumors .
Case Study 2: Antimicrobial Efficacy
A clinical isolate study demonstrated that the compound effectively inhibited multidrug-resistant strains of Staphylococcus aureus. The study highlighted its potential as a novel treatment option for resistant infections .
Q & A
Q. Table 1. Synthetic Optimization via DoE
| Variable | Low Level | High Level | Optimal |
|---|---|---|---|
| Temperature | 80°C | 100°C | 90°C |
| Catalyst | 5 mol% | 10 mol% | 7.5 mol% |
| Solvent | DMF | THF | DMF |
Q. Table 2. SAR of Pyridazinone Derivatives
| Compound | Substituent | Bioactivity (IC₅₀) |
|---|---|---|
| A | 3,4-Dimethoxy | 12.3 μM (COX-2) |
| B | 3-Fluoro | 9.8 μM (ROS inhibition) |
| C | 4-Nitro | >50 μM (Inactive) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
